molecular formula C18H17F2N3OS B4588213 2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole

2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole

Cat. No.: B4588213
M. Wt: 361.4 g/mol
InChI Key: JSGLPQPUQCAJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole is a useful research compound. Its molecular formula is C18H17F2N3OS and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10603967 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including oxazoles and thiazoles, is a significant area of research. The work by Honey et al. (2012) demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This research highlights the potential for creating diverse trifluoromethyl heterocycles from a single precursor, showcasing the relevance of such compounds in synthetic organic chemistry.

Antimicrobial and Antioxidant Activities

The incorporation of thiazole and oxazole moieties into compounds has been shown to impart antimicrobial and antioxidant properties. Stanchev et al. (1999) synthesized new amino acids and peptides containing thiazole and oxazole structures, demonstrating moderate antibacterial activity against various bacteria and fungi. Similarly, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked bis heterocycles, including pyrrolyl oxazoles and thiazoles, with significant antioxidant activity, surpassing that of Ascorbic acid in some cases.

Metal Sensing and Fluorescence

Compounds with oxazole and thiazole moieties have applications in sensing and fluorescence. Tanaka et al. (2001) developed benzoxazole and benzothiazole analogues sensitive to pH changes and specific metal cations, suggesting their utility in fluorescent probes for magnesium and zinc ions. This research indicates the potential of such compounds in developing new materials for bioimaging and environmental monitoring.

Coordination Chemistry

The coordination chemistry of heterocyclic compounds, including those related to the queried chemical structure, plays a crucial role in developing novel materials and catalysts. Klingele and Brooker (2003) reviewed the coordination chemistry of 4-substituted 1,2,4-triazoles and related ligands, demonstrating the diverse coordination modes and applications of these compounds in creating complex materials with specific properties.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3OS/c1-11-15(10-23-7-2-3-16(23)18-21-6-8-25-18)22-17(24-11)13-5-4-12(19)9-14(13)20/h4-6,8-9,16H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLPQPUQCAJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)F)F)CN3CCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Reactant of Route 3
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole
Reactant of Route 6
2-(2,4-difluorophenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.